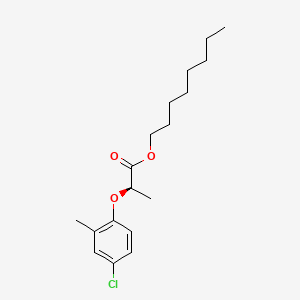

Octyl (R)-2-(4-chloro-2-methylphenoxy)propionate

Beschreibung

Historical Context and Discovery

The discovery of mecoprop, the parent compound of octyl (R)-2-(4-chloro-2-methylphenoxy)propionate, dates to 1953 when its herbicidal properties were first identified. Initially commercialized in 1956 as a racemic mixture (containing both R- and S-enantiomers), mecoprop became a cornerstone for broadleaf weed control in agriculture and horticulture. By the 1980s, advancements in stereoselective synthesis enabled the isolation of the herbicidally active R-enantiomer, marketed as "Mecoprop-P". The esterification of this enantiomer with octanol to form octyl (R)-2-(4-chloro-2-methylphenoxy)propionate emerged as a strategy to enhance physicochemical properties such as solubility and stability, particularly in industrial applications like asphalt modifiers and waterproofing materials.

Nomenclature and Regulatory Identifiers

The compound is systematically identified through multiple naming conventions and regulatory codes:

| Identifier Type | Value |

|---|---|

| IUPAC Name | octyl (2R)-2-(4-chloro-2-methylphenoxy)propanoate |

| CAS Registry Number | 66423-13-0 |

| EINECS Number | 266-358-7 |

| DSSTox Substance ID | DTXSID00216644 |

| Wikidata Entry | Q76390107 |

Synonyms include octyl (R)-2-(4-chloro-2-methylphenoxy)propionate and (R)-2-(4-chloro-2-methylphenoxy)propionic acid octyl ester. Regulatory filings, such as the U.S. EPA’s Reregistration Eligibility Decision (RED), recognize its role as a key component in herbicide formulations.

Eigenschaften

IUPAC Name |

octyl (2R)-2-(4-chloro-2-methylphenoxy)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27ClO3/c1-4-5-6-7-8-9-12-21-18(20)15(3)22-17-11-10-16(19)13-14(17)2/h10-11,13,15H,4-9,12H2,1-3H3/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWQMRXFSCXUHMR-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)C(C)OC1=C(C=C(C=C1)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCOC(=O)[C@@H](C)OC1=C(C=C(C=C1)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00216644 | |

| Record name | Octyl (R)-2-(4-chloro-2-methylphenoxy)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00216644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66423-13-0 | |

| Record name | Octyl (2R)-2-(4-chloro-2-methylphenoxy)propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66423-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octyl (R)-2-(4-chloro-2-methylphenoxy)propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066423130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octyl (R)-2-(4-chloro-2-methylphenoxy)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00216644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octyl (R)-2-(4-chloro-2-methylphenoxy)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.307 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Octyl ®-2-(4-chloro-2-methylphenoxy)propionate typically involves the esterification of 2-(4-chloro-2-methylphenoxy)propionic acid with octanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of Octyl ®-2-(4-chloro-2-methylphenoxy)propionate may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalytic systems and purification techniques such as distillation or crystallization ensures the production of high-purity compounds suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

Octyl ®-2-(4-chloro-2-methylphenoxy)propionate can undergo several types of chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-(4-chloro-2-methylphenoxy)propionic acid and octanol.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Substitution: The chlorine atom in the aromatic ring can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Hydrolysis: Typically performed using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) under reflux conditions.

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to replace the chlorine atom.

Major Products Formed

Hydrolysis: 2-(4-chloro-2-methylphenoxy)propionic acid and octanol.

Oxidation: Various carboxylic acids or oxidized derivatives.

Substitution: Substituted phenoxypropionic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Octyl (R)-2-(4-chloro-2-methylphenoxy)propionate has been studied for its potential biological activities, including:

- Enzyme Inhibition: The compound can inhibit specific enzymes, potentially affecting metabolic pathways.

- Receptor Binding: It may interact with cellular receptors, influencing various signaling pathways.

- Oxidative Stress Induction: The compound has the potential to induce oxidative stress, which can lead to cellular damage or apoptosis.

Therapeutic Applications

The compound is being investigated for several therapeutic properties:

- Anti-inflammatory Activity: Preliminary studies suggest it may reduce inflammation by inhibiting pro-inflammatory cytokines.

- Antimicrobial Properties: It has shown efficacy against various microbial strains, making it a candidate for pharmaceutical formulations.

- Herbicidal Activity: Similar compounds have been used as herbicides, indicating potential agricultural applications.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of phenoxyacetic acid derivatives, revealing that compounds with similar structures exhibited significant activity against both Gram-positive and Gram-negative bacteria. The chloro substitution on the aromatic ring was crucial for enhancing this activity.

Study 2: Anti-inflammatory Effects

Research on related esters indicated their ability to inhibit cyclooxygenase enzymes, leading to decreased production of inflammatory mediators. This suggests that Octyl (R)-2-(4-chloro-2-methylphenoxy)propionate may possess similar anti-inflammatory properties.

Study 3: Herbicidal Potential

Field studies on herbicidal agents derived from phenoxyacetic acids demonstrated effective weed control in agricultural settings. The structural characteristics of these compounds were linked to their efficacy, implying that Octyl (R)-2-(4-chloro-2-methylphenoxy)propionate could be similarly effective.

Industrial Applications

Octyl (R)-2-(4-chloro-2-methylphenoxy)propionate is utilized in various industrial contexts:

- Specialty Chemicals: Its unique structural properties make it suitable for the development of specialty chemicals.

- Coatings and Polymers: The compound's characteristics lend themselves to applications in coatings and polymer formulations.

- Analytical Chemistry: It can be analyzed using reverse-phase high-performance liquid chromatography (HPLC), making it useful for pharmacokinetics and impurity isolation.

Wirkmechanismus

The mechanism of action of Octyl ®-2-(4-chloro-2-methylphenoxy)propionate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.

Oxidative Stress: Inducing oxidative stress in cells, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Structural Analogues

a) Mecoprop (MCPP)

- Chemical name: 2-(4-Chloro-2-methylphenoxy)propionic acid

- CAS : 93-65-2

- Molecular formula : C₁₀H₁₁ClO₃

- Key differences :

b) MCPA (2-(4-Chloro-2-Methylphenoxy)Acetic Acid)

- CAS : 94-74-6

- Molecular formula : C₉H₉ClO₃

- Key differences :

- Contains an acetic acid backbone instead of propionic acid.

- Lower molecular weight and reduced steric hindrance compared to the octyl ester.

c) 2,4-D (2,4-Dichlorophenoxyacetic Acid)

Physicochemical and Chromatographic Properties

Retention and Selectivity in HPLC

- Octyl ester : Retained strongly on reverse-phase columns (e.g., Newcrom R1) due to high LogP .

- MCPP : Lower retention (k' = 7.19 on MN3-15 column) compared to its ester form .

- 2,4,5-Trichlorophenoxypropionic acid: Higher retention (k' = 11.74) due to three chlorine atoms increasing hydrophobicity .

| Compound | k' Value | Selectivity (α) | LogP | Water Solubility (μg/L) |

|---|---|---|---|---|

| Octyl (R)-ester | N/A | N/A | 6.48 | 100 |

| MCPP (acid form) | 7.19 | 1.8 (vs. 2-(2-chloro)) | ~3.5 | Higher than ester |

| 2,4-D | N/A | N/A | 2.8 | 900,000 |

Herbicidal Activity

- Octyl ester : Used in formulations requiring slow release and enhanced leaf penetration due to lipophilicity.

- MCPP : Broad-spectrum herbicide targeting dicot weeds; rapid absorption but shorter residual activity .

- 2,4-D : Widely used in agriculture; degrades via microbial dioxygenases (e.g., tfdA enzyme in Alcaligenes eutrophus) .

Toxicity and Handling

Health Hazards

- Octyl ester: Limited data, but esters generally exhibit lower acute toxicity than parent acids.

- MCPP: Classified as a carcinogen (EPA); causes skin/eye irritation and systemic effects (nausea, anemia) .

- 2,4-D : Moderately toxic (LD₅₀ = 300–700 mg/kg in rats); linked to endocrine disruption .

Biologische Aktivität

Octyl (R)-2-(4-chloro-2-methylphenoxy)propionate, also known by its CAS number 66423-13-0, is an ester compound derived from 2-(4-chloro-2-methylphenoxy)propionic acid and octanol. This compound has garnered attention for its potential biological activities, including anti-inflammatory and antimicrobial properties, making it a subject of interest in various fields such as medicine and agriculture.

Chemical Structure and Properties

The chemical structure of Octyl (R)-2-(4-chloro-2-methylphenoxy)propionate can be represented as follows:

- IUPAC Name : octyl (2R)-2-(4-chloro-2-methylphenoxy)propanoate

- Molecular Formula : C₁₈H₂₇ClO₃

- Molecular Weight : 328.87 g/mol

| Property | Value |

|---|---|

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

| Density | Not specified |

The biological activity of Octyl (R)-2-(4-chloro-2-methylphenoxy)propionate is primarily attributed to its interaction with various biological targets. The compound may exert its effects through:

- Enzyme Inhibition : It can bind to the active sites of specific enzymes, inhibiting their function.

- Receptor Binding : The compound may interact with cellular receptors, modulating signaling pathways.

- Oxidative Stress Induction : It has the potential to induce oxidative stress in cells, leading to various biological effects.

Therapeutic Applications

Research indicates that Octyl (R)-2-(4-chloro-2-methylphenoxy)propionate is being investigated for several therapeutic applications:

- Anti-inflammatory Activity : Preliminary studies suggest that this compound may reduce inflammation through the inhibition of pro-inflammatory cytokines.

- Antimicrobial Properties : It has shown potential against various microbial strains, indicating its usefulness as an antimicrobial agent in pharmaceutical formulations.

- Herbicidal Activity : Similar compounds have been utilized in agricultural applications as herbicides, suggesting that Octyl (R)-2-(4-chloro-2-methylphenoxy)propionate could have similar applications.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of Octyl (R)-2-(4-chloro-2-methylphenoxy)propionate:

Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of phenoxyacetic acid derivatives reported that compounds with similar structures exhibited significant activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of the chloro substitution on the aromatic ring for enhanced activity.

Study 2: Anti-inflammatory Effects

Research on related esters indicated that they could inhibit cyclooxygenase enzymes, leading to decreased production of inflammatory mediators. This suggests that Octyl (R)-2-(4-chloro-2-methylphenoxy)propionate may also possess anti-inflammatory properties.

Study 3: Herbicidal Potential

Field studies on herbicidal agents derived from phenoxyacetic acids demonstrated effective weed control in agricultural settings. The structural characteristics of these compounds were linked to their efficacy, implying that Octyl (R)-2-(4-chloro-2-methylphenoxy)propionate could be similarly effective.

Table 2: Summary of Biological Activities

| Activity Type | Evidence Level | Remarks |

|---|---|---|

| Anti-inflammatory | Moderate | Potential inhibition of cytokines |

| Antimicrobial | Moderate | Effective against various strains |

| Herbicidal | High | Effective in agricultural trials |

Safety and Toxicology

Octyl (R)-2-(4-chloro-2-methylphenoxy)propionate has been classified with certain safety warnings:

- Toxicity : Harmful if swallowed (H302).

- Skin Sensitization : May cause allergic skin reactions (H317).

Occupational exposure limits have been established to mitigate risks associated with handling this compound.

Q & A

Basic Research Questions

Q. What are the recommended storage and handling protocols for Octyl (R)-2-(4-chloro-2-methylphenoxy)propionate to ensure chemical stability?

- Methodological Answer : Store in tightly sealed containers in a cool (<25°C), dry, and well-ventilated area. Avoid contact with strong acids (e.g., hydrochloric, sulfuric) and chemically active metals (e.g., potassium, sodium), as these can induce decomposition or hazardous reactions . Conduct compatibility tests with storage materials (e.g., coatings, metals) to prevent corrosion, especially in humid conditions. Use inert equipment for handling and prioritize personal protective equipment (PPE) to minimize dermal absorption and inhalation risks .

Q. How can researchers analyze the enantiomeric purity of Octyl (R)-2-(4-chloro-2-methylphenoxy)propionate using HPLC?

- Methodological Answer : Utilize a chiral stationary phase (e.g., carbon nanotube-incorporated monoliths) with a mobile phase of sodium dihydrogen phosphate (pH 2.12) in a hydro-organic solvent system. Retention factors (k') for phenoxy acid analogs range from 2.01 to 11.74, depending on substituents. Optimize selectivity factors (α) by adjusting mobile phase composition or column temperature. Validate separation using standards with known stereochemistry .

Q. What in vitro models are suitable for preliminary toxicity screening of this compound?

- Methodological Answer : Use renal proximal tubule cell lines (e.g., HK-2) to assess nephrotoxicity, given evidence of kidney damage in exposed organisms . For hematotoxicity, employ erythrocyte hemolysis assays to evaluate anemia risks. Zebrafish embryos can serve as a teratogenicity model, aligning with limited animal data suggesting structural abnormalities .

Advanced Research Questions

Q. How can conflicting data on environmental persistence be resolved, particularly regarding degradation pathways in soil and water?

- Methodological Answer : Conduct controlled microcosm studies to compare degradation rates under varying conditions (e.g., aerobic vs. anaerobic, pH, microbial activity). Use isotopically labeled compound tracers to track mineralization products. Reference chromatographic retention data (e.g., hydrophobicity trends from k' values) to predict environmental mobility and persistence . Pair with microbial community analysis (16S rRNA sequencing) to identify degradative microbiota .

Q. What experimental approaches elucidate the stereochemical influence on herbicidal activity and selectivity?

- Methodological Answer : Synthesize both (R)- and (S)-enantiomers via chiral catalysts (e.g., lipase-mediated esterification). Compare herbicidal efficacy in plant bioassays (e.g., Arabidopsis or weed species) using dose-response curves. Corrogate results with molecular docking studies to assess binding affinity to target enzymes (e.g., acetolactate synthase) .

Q. How does interaction with soil microbiota affect degradation kinetics, and what methodological frameworks optimize this analysis?

- Methodological Answer : Employ metatranscriptomics to identify microbial genes upregulated during compound exposure. Use sand filter systems (e.g., 0.8–1.2 mm quartz sand) to simulate natural filtration and measure removal efficiency via LC-MS/MS. Monitor non-volatile organic carbon (NVOC) as a degradation byproduct indicator .

Q. What strategies mitigate matrix interference when quantifying trace levels of this compound in environmental samples?

- Methodological Answer : Implement solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from complex matrices. Use acetone or acetonitrile-based solutions for spiking standards, as these solvents minimize co-extractive interference . Validate recovery rates using isotopically labeled internal standards (e.g., deuterated analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.